molecular formula C11H15NO B3419400 (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine CAS No. 1428234-20-1

(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine

Cat. No.: B3419400
CAS No.: 1428234-20-1
M. Wt: 177.24 g/mol
InChI Key: GTICDLPBHJLWOH-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is known for its unique structure, which includes a benzopyran ring system and an amine functional group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzopyran ring system may also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dihydro-2H-1-benzopyran-3-ylmethyl)amine: Similar structure but lacks the methyl group on the amine.

    (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)ethylamine: Similar structure but has an ethyl group instead of a methyl group on the amine.

Uniqueness

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTICDLPBHJLWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428234-20-1
Record name [(3,4-dihydro-1H-2-benzopyran-3-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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